molecular formula C7H11N3S B026312 2-((5-Methylpyrazin-2-yl)amino)ethanethiol CAS No. 105954-48-1

2-((5-Methylpyrazin-2-yl)amino)ethanethiol

Cat. No. B026312
CAS RN: 105954-48-1
M. Wt: 169.25 g/mol
InChI Key: LOLTVQPEIFINET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methylpyrazin-2-yl)amino)ethanethiol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves its binding to the active site of LSD1. This binding prevents the demethylation of lysine residues on histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of neurodegenerative disorders. Additionally, it has been found to regulate the expression of genes involved in immune function and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((5-Methylpyrazin-2-yl)amino)ethanethiol in lab experiments is its potency as an LSD1 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research involving 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. One area of interest is the development of more potent and selective LSD1 inhibitors based on this compound. Additionally, there is potential for the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in treating various diseases.

Synthesis Methods

The synthesis of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form 5-methylpyrazine-2-chloride. This intermediate is then reacted with ethylenediamine to form 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a role in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.

properties

CAS RN

105954-48-1

Product Name

2-((5-Methylpyrazin-2-yl)amino)ethanethiol

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-[(5-methylpyrazin-2-yl)amino]ethanethiol

InChI

InChI=1S/C7H11N3S/c1-6-4-10-7(5-9-6)8-2-3-11/h4-5,11H,2-3H2,1H3,(H,8,10)

InChI Key

LOLTVQPEIFINET-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)NCCS

Canonical SMILES

CC1=CN=C(C=N1)NCCS

Origin of Product

United States

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